![molecular formula C21H32O3 B1326192 4'-Tert-butyl-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone CAS No. 898755-70-9](/img/structure/B1326192.png)
4'-Tert-butyl-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone
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Overview
Description
“4’-Tert-butyl-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone” is a chemical compound with the molecular formula C21H32O3 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “4’-Tert-butyl-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone” has been confirmed by various spectroscopic methods such as FTIR, 1H and 13C NMR spectroscopy, and MS . The single crystal structure has been determined by X-ray diffraction .Physical And Chemical Properties Analysis
The compound has a molecular weight of 332.48 . Other physical and chemical properties such as boiling point and density are not available in the current data .Scientific Research Applications
Environmental Impact and Toxicity
Environmental Presence and Effects Synthetic phenolic antioxidants (SPAs), which are structurally similar to 4'-Tert-butyl-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone, have been extensively studied for their presence in various environmental matrices. These compounds, including 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4-di-tert-butyl-phenol (DBP), have been detected in indoor dust, outdoor air particulates, sea sediment, river water, and even in human tissues like fat, serum, urine, breast milk, and fingernails. Some transformation products of SPAs also exhibit higher toxicity than the parent compounds, such as 2,6-di-tert-butyl-p-benzoquinone (BHT-Q), which can cause DNA damage at low concentrations. The study suggests the need for future research to focus on contamination and behaviors of novel high molecular weight SPAs and their toxicity, especially concerning co-exposure effects and impact on infants (Liu & Mabury, 2020).
Endocrine Disruption and Ecotoxicity 4-tert-Octylphenol, a compound structurally akin to 4'-Tert-butyl-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone, has been identified as a multimedia compound found in various environmental compartments such as indoor air and surface waters. This compound, a degradation product of non-ionic surfactants, is biodegradable, but its degradation products can be more toxic than the parent compound. The pollutant’s endocrine interference, particularly in estrogen signaling pathways, has been well reported. However, the inadequate knowledge of its complete endocrine activities hampers the understanding of its toxicity, which may hinder efforts to eliminate the compound from the environment (Olaniyan et al., 2020).
Industrial Applications and Chemical Behavior
Lignin Acidolysis and Chemical Mechanism Insights A review on the acidolysis of lignin model compounds in aqueous 1,4-dioxane, involving compounds structurally related to 4'-Tert-butyl-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone, revealed the importance of the γ-hydroxymethyl group in the mechanism of C6-C3 model compounds. The study highlighted the existence of a hydride transfer mechanism in the formation of benzyl-cation-type intermediates and suggested an unknown mechanism contributing to the reaction, especially in systems using HBr. This insight into the chemical behavior of such compounds under acidolysis conditions could be crucial for industrial processes involving lignin and related polymers (Yokoyama, 2015).
Thermophysical Property Measurements in Industrial Mixtures In an industrial context, the thermophysical properties of mixtures containing ethers like MTBE, TAME, and other ethers, which are structurally similar to 4'-Tert-butyl-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone, are crucial. These ethers are often used as gasoline additives to improve octane rating and reduce exhaust pollution. A comprehensive review of binary and ternary mixtures involving these ethers highlighted the need for further property measurements in certain mixture classes, underlining the importance of understanding the thermophysical behavior of such compounds in industrial applications (Marsh et al., 1999).
Safety And Hazards
properties
IUPAC Name |
1-(4-tert-butylphenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32O3/c1-20(2,3)17-12-10-16(11-13-17)18(22)8-6-7-9-19-23-14-21(4,5)15-24-19/h10-13,19H,6-9,14-15H2,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGVQNINKLZTDLX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(OC1)CCCCC(=O)C2=CC=C(C=C2)C(C)(C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20645997 |
Source
|
Record name | 1-(4-tert-Butylphenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20645997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Tert-butyl-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone | |
CAS RN |
898755-70-9 |
Source
|
Record name | 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-[4-(1,1-dimethylethyl)phenyl]-1-pentanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898755-70-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(4-tert-Butylphenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20645997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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